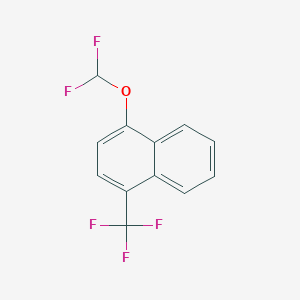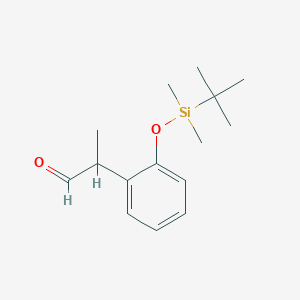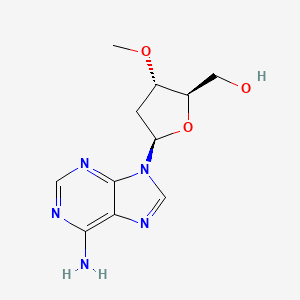
5-Bromo-3-hydroxyquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 4th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with targets such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
3-Hydroxyquinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-8-hydroxyquinoline: The hydroxyl group is at the 8th position, altering its chemical properties and applications.
5-Chloro-3-hydroxyquinoline-4-carboxylic acid: The chlorine atom replaces the bromine, leading to differences in reactivity and biological effects.
Uniqueness: 5-Bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming halogen bonds. This makes it a valuable compound in the synthesis of novel derivatives with enhanced biological activities.
特性
CAS番号 |
1031929-54-0 |
|---|---|
分子式 |
C10H6BrNO3 |
分子量 |
268.06 g/mol |
IUPAC名 |
5-bromo-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-2-1-3-6-8(5)9(10(14)15)7(13)4-12-6/h1-4,13H,(H,14,15) |
InChIキー |
OMFPBBXZOAZAAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Br)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)


![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)



![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)




